molecular formula C16H16N2O5 B150590 Caribbazoin A CAS No. 130518-25-1

Caribbazoin A

Cat. No. B150590
M. Wt: 316.31 g/mol
InChI Key: OKUUOSSFXVHRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caribbazoin A is a natural product that is obtained from the marine sponge, Clathria basilana. This compound has attracted the attention of researchers due to its potential as a therapeutic agent in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of Caribbazoin A is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes involved in the production of prostaglandins and leukotrienes, which are known to be involved in inflammation. Caribbazoin A has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

Biochemical And Physiological Effects

Caribbazoin A has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation by inhibiting the activity of certain enzymes involved in the production of prostaglandins and leukotrienes. Caribbazoin A has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been found to have potent antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Caribbazoin A in lab experiments is that it is a natural product, which means that it is less likely to have toxic effects compared to synthetic compounds. Additionally, Caribbazoin A has been found to have a range of biological activities, making it a versatile compound for use in a variety of experiments. One of the limitations of using Caribbazoin A in lab experiments is that it is a complex compound that requires a multi-step synthesis process, which may be time-consuming and expensive.

Future Directions

There are several future directions for research on Caribbazoin A. One area of research could focus on the development of more efficient synthesis methods to produce this compound. Another area of research could focus on the identification of the specific molecular targets of Caribbazoin A, which could provide insights into its mechanism of action. Additionally, further research could be conducted to determine the potential of Caribbazoin A as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, Caribbazoin A is a natural product that has attracted the attention of researchers due to its potential as a therapeutic agent. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, as well as potent antioxidant activity. While there are advantages and limitations to using Caribbazoin A in lab experiments, there are several future directions for research on this compound that could lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

Caribbazoin A can be synthesized using a multi-step process involving the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with a series of reagents. The final product is obtained by the reaction of the intermediate compound with a Grignard reagent followed by acid hydrolysis.

Scientific Research Applications

Caribbazoin A has been the subject of extensive research due to its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-viral properties. Caribbazoin A has also been found to have potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

CAS RN

130518-25-1

Product Name

Caribbazoin A

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

ethyl N-acetyl-N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]carbamate

InChI

InChI=1S/C16H16N2O5/c1-4-23-16(22)18(10(3)19)17-9(2)13-14(20)11-7-5-6-8-12(11)15(13)21/h5-8,20H,4H2,1-3H3/b17-9+

InChI Key

OKUUOSSFXVHRIM-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)N(C(=O)C)NC(=C1C(=O)C2=CC=CC=C2C1=O)C

SMILES

CCOC(=O)N(C(=O)C)N=C(C)C1=C(C2=CC=CC=C2C1=O)O

Canonical SMILES

CCOC(=O)N(C(=O)C)NC(=C1C(=O)C2=CC=CC=C2C1=O)C

Origin of Product

United States

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